![molecular formula C14H24N+ B1621226 2-(4-Tert-butyl-2,6-dimethylphenyl)ethanamine CAS No. 93720-89-9](/img/structure/B1621226.png)
2-(4-Tert-butyl-2,6-dimethylphenyl)ethanamine
Overview
Description
Scientific Research Applications
Synthesis and Chemical Behavior
- The synthesis of sterically hindered bases, such as 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, illustrates the potential for creating weak nucleophilic bases analogous to 2,6-di-tert-butylpyridine. These compounds, due to their steric hindrance, show promise in substituting nonnucleophilic bases in organic syntheses, indicating a method for enhancing reaction selectivity and efficiency (Balaban et al., 2004).
Material Science and Polymerization
- In the field of polymer science, studies have explored the utility of specific organometallic complexes in the migratory insertion of allyl groups and the implications for material synthesis. For example, the work on palladium(II) isocyanide complexes with 2,6-dimethylphenyl- and tert-butylisocyanides provides insight into how these complexes can facilitate polymerization processes through the selective formation of products, which could influence the development of new materials with tailored properties (Canovese et al., 2009).
Catalysis and Reaction Mechanisms
- The development and characterization of platinum compounds featuring terminal amido and phosphido ligands showcase the exploration of new catalytic systems. These systems are particularly relevant for understanding reaction mechanisms involving platinum complexes and could lead to advancements in catalytic processes, including those relevant to the synthesis of complex organic molecules (Waterman et al., 2014).
Aerobic Oxidation and Coupling Reactions
- Research into the aerobic oxidation of Pd(II) dimethyl complexes highlights the potential for selective ethane elimination from Pd(III) intermediates. These findings are significant for the development of new catalysts for aerobic oxidative coupling of C-H bonds, pointing towards more efficient and selective methods for forming C-C bonds in organic synthesis (Khusnutdinova et al., 2012).
properties
IUPAC Name |
2-(4-tert-butyl-2,6-dimethylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-10-8-12(14(3,4)5)9-11(2)13(10)6-7-15/h8-9H,6-7,15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMDLAXVPFVGPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CCN)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butyl-2,6-dimethylphenyl)ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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